(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-3-yl)acrylamide
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Übersicht
Beschreibung
(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Acrylamide Formation and Properties
Acrylamide is a well-documented chemical that forms in food during high-temperature cooking processes, such as frying, roasting, and baking, particularly in carbohydrate-rich foods. The formation of acrylamide is attributed to the Maillard reaction, where reducing sugars and amino acids, mainly asparagine, react under heat. This process is not only significant for understanding the chemical properties of acrylamide but also for exploring mitigation strategies to reduce its levels in food products due to its potential health risks (Friedman, 2003; Pedreschi et al., 2014).
Applications in Understanding Toxicity and Health Implications
Extensive research has been conducted to understand the toxicity, mutagenicity, and potential carcinogenicity of acrylamide. Studies have shown that acrylamide can have neurotoxic, genotoxic, and reproductive effects in animal models, and there is concern about its potential impact on human health. Understanding these toxicological profiles is crucial for assessing the risks associated with exposure to acrylamide and related compounds in industrial settings and through dietary intake (Dearfield et al., 1988; Exon, 2006).
Mitigation Strategies in Food Processing
Research has also focused on identifying and developing strategies to reduce acrylamide formation in food products. These include modifying cooking temperatures and times, altering food formulations, and employing specific food additives that can interfere with the pathways leading to acrylamide formation. Such studies are crucial for the food industry to produce safer food products while maintaining their sensory and nutritional qualities (Keramat et al., 2011; Khorshidian et al., 2020).
Eigenschaften
IUPAC Name |
(E)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-23-16-5-6-17-15(11-16)3-2-9-19(17,22)13-20-18(21)7-4-14-8-10-24-12-14/h4-8,10-12,22H,2-3,9,13H2,1H3,(H,20,21)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGGDPCQLJMDEI-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
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